Lipophilicity Advantage: Methyl Ester LogP Exceeds Ionized Free Acid LogD by ~1.8 Units at Physiological pH
Methyl 2-azido-3-phenylpropanoate (CAS 103999-80-0) exhibits a LogP of 1.53, measured by the ACD/LogP algorithm and reported by Chemsrc . In contrast, the closest free acid analog, (S)-2-azido-3-phenylpropionic acid (CAS 79410-36-9), while possessing a neutral-form LogP of 2.04, ionizes at physiological pH to yield a distribution coefficient LogD of −0.27 at pH 5.5 and −1.44 at pH 7.4 . The methyl ester is not ionizable and therefore maintains consistent lipophilicity across all pH ranges. The effective difference in lipophilicity between the ester and the ionized free acid is approximately 1.8 log units at pH 5.5, corresponding to a roughly 60-fold higher partitioning into organic phases under mildly acidic conditions .
| Evidence Dimension | Lipophilicity (octanol–water partition/distribution coefficient) |
|---|---|
| Target Compound Data | LogP = 1.53 (methyl 2-azido-3-phenylpropanoate, CAS 103999-80-0, racemic, non-ionizable) |
| Comparator Or Baseline | (S)-2-Azido-3-phenylpropionic acid (CAS 79410-36-9): Neutral LogP = 2.04; LogD (pH 5.5) = −0.27; LogD (pH 7.4) = −1.44 |
| Quantified Difference | Effective ΔLogD ≈ 1.80 log units at pH 5.5 (ester LogP 1.53 minus acid LogD −0.27); ΔLogD ≈ 2.97 log units at pH 7.4 |
| Conditions | ACD/LogP algorithmic prediction for the ester ; ACD/LogP and ACD/LogD at pH 5.5 and 7.4 for the free acid |
Why This Matters
For biological assays or cellular uptake studies where passive membrane permeability is required, the methyl ester's pH-independent lipophilicity ensures consistent partitioning behavior, unlike the free acid which becomes predominantly hydrophilic and membrane-impermeable upon ionization at physiological pH.
